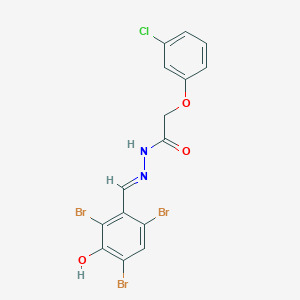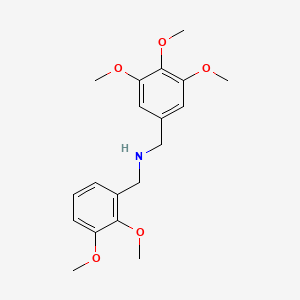![molecular formula C18H22FNO2 B3862907 (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3862907.png)
(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine
説明
(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine, also known as 2C-E, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity in recent years due to its potent psychoactive effects.
作用機序
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is not fully understood, but it is believed to act primarily on the serotonin system in the brain. (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has some affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine are complex and can vary depending on the dose and individual. At lower doses, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine can produce mild psychedelic effects, such as altered perception, mood enhancement, and increased creativity. At higher doses, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine can produce intense psychedelic effects, such as profound alterations in perception, ego dissolution, and mystical experiences. However, it is important to note that these effects can also be accompanied by negative side effects, such as anxiety, paranoia, and physical discomfort.
実験室実験の利点と制限
One advantage of using (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation of using (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is its potential for abuse and recreational use, which can complicate the interpretation of results and ethical considerations.
将来の方向性
There are several potential future directions for research on (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine. One area of interest is its potential as a treatment for depression and anxiety disorders, which could be investigated further in clinical trials. Another area of interest is its potential as a tool for investigating the neural basis of consciousness and altered states of consciousness. Additionally, further research could explore the potential therapeutic applications of other phenethylamine compounds, such as 2C-B and 2C-I, which have similar chemical structures and psychoactive effects.
In conclusion, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is a synthetic psychedelic compound that has been studied for its potential therapeutic applications and as a tool for investigating the neural basis of consciousness. Its potent effects on the serotonin system make it a valuable tool for scientific research, but its potential for abuse and recreational use must also be considered. Further research could shed light on its potential therapeutic applications and contribute to our understanding of the brain and consciousness.
科学的研究の応用
(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has been used in various scientific research studies to investigate its potential therapeutic applications. One study found that (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has antidepressant-like effects in mice, suggesting its potential as a treatment for depression. Another study found that (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has anxiolytic effects, reducing anxiety-like behaviors in rats. Additionally, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for its potential as a treatment for addiction, with promising results in reducing cocaine self-administration in rats.
特性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-13-17(21-2)9-6-15(18(13)22-3)12-20-11-10-14-4-7-16(19)8-5-14/h4-9,20H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXWOJHKBOPAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)

![6-bromo-2-methyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862869.png)

![N'-(2,5-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862882.png)
![3-(benzyloxy)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862884.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3862892.png)

![N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3862909.png)
